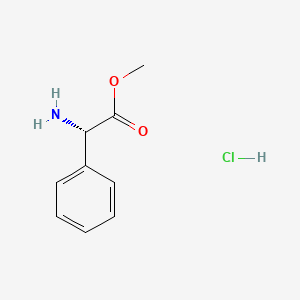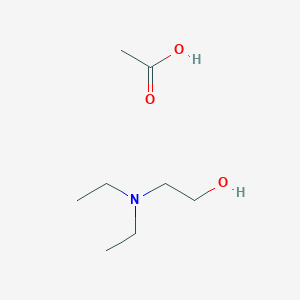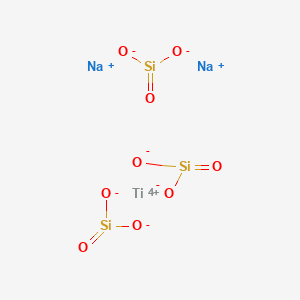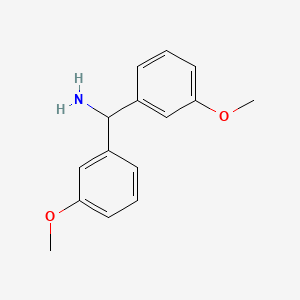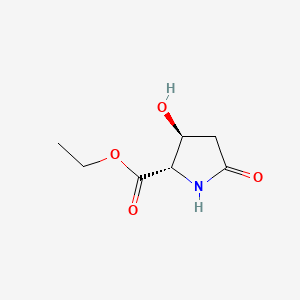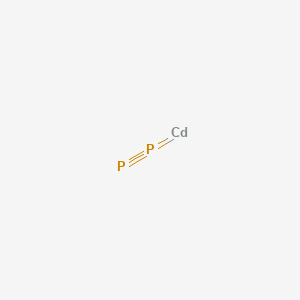
(Phosphanylidyne-lambda5-phosphanylidene)cadmium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“(Phosphanylidyne-lambda5-phosphanylidene)cadmium” is a compound involving phosphinidene . Phosphinidenes are low-valent phosphorus compounds analogous to carbenes and nitrenes, having the general structure RP . The “free” form of these compounds is conventionally described as having a singly-coordinated phosphorus atom containing only 6 electrons in its valence level .
Synthesis Analysis
Most phosphinidenes are highly reactive and short-lived, thereby complicating empirical studies on their chemical properties . In the last few decades, several strategies have been employed to stabilize phosphinidenes (e.g., π-donation, steric protection, transition metal complexation), and researchers have developed a number of reagents and systems that can generate and transfer phosphinidenes as reactive intermediates in the synthesis of various organophosphorus compounds .Molecular Structure Analysis
Like carbenes, phosphinidenes can exist in either a singlet state or triplet state, with the triplet state typically being more stable . The stability of these states and their relative energy difference (the singlet-triplet energy gap) is dependent on the substituents .Chemical Reactions Analysis
Phospha–Wittig reagents such as phosphanylidene–phosphoranes and their transition metal complexes are of great interest as sources of P1 building blocks . Herein, we describe a new access to phosphanylidene–phosphorane complexes starting from the N-methylimidazole-to-phosphinidene complex adduct .Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(phosphanylidyne-λ5-phosphanylidene)cadmium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.P2/c;1-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCOZKMBPAZARZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#P=[Cd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdP2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101047705 |
Source


|
| Record name | Cadmium phosphide (CdP2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101047705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cadmium phosphide (CdP2) | |
CAS RN |
12133-44-7 |
Source


|
| Record name | Cadmium phosphide (CdP2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101047705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

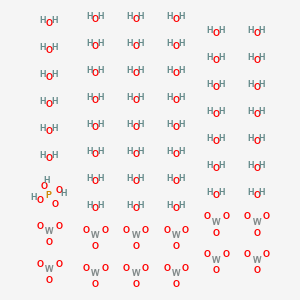
![2-Naphthalenol, 1-[(2-hydroxy-5-nitrophenyl)azo]-](/img/structure/B1143595.png)
